molecular formula C23H22ClNO4 B4085777 6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B4085777
M. Wt: 411.9 g/mol
InChI Key: RAWRZUQAUCBQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

6-Chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4-propyl-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-2-6-16-11-23(27)29-20-13-21(18(24)12-17(16)20)28-14-22(26)25-10-5-8-15-7-3-4-9-19(15)25/h3-4,7,9,11-13H,2,5-6,8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWRZUQAUCBQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Reactant of Route 5
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Reactant of Route 6
6-CHLORO-7-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.